N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide
Description
N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide is a complex organic compound with a unique structure that combines a triazine ring with a benzenesulfonamide group
Properties
Molecular Formula |
C17H20N4O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,16-9-5-2-6-10-16)20-17-18-13-21(14-19-17)12-11-15-7-3-1-4-8-15/h1-10H,11-14H2,(H2,18,19,20) |
InChI Key |
WAJAIHITNRGRMT-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CCC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide typically involves the reaction of 1,3,5-triazine derivatives with benzenesulfonamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazine ring's chlorine atoms (when present in precursor compounds) and sulfonamide group enable nucleophilic substitutions. Key reactions include:
Amine substitutions
Secondary amines react with the triazine ring under controlled conditions:
textR₂NH + Triazine-Cl → Triazine-NR₂ + HCl
This reaction is catalyzed by Cu(I)-supported resin at 50-80°C in aprotic solvents like DMF, achieving 72-89% yields depending on amine bulkiness .
Alcohol substitutions
Primary alcohols (e.g., methanol, ethanol) displace chloride at higher temperatures (100-120°C):
textROH + Triazine-Cl → Triazine-OR + HCl
Reaction efficiency correlates with alcohol nucleophilicity (methanol > ethanol > isopropanol).
Sulfonamide Group Reactivity
The -SO₂NH- moiety participates in:
Acid-catalyzed hydrolysis
Under strong acidic conditions (HCl, 6M, reflux):
textAr-SO₂NH-R + H₂O → Ar-SO₃H + R-NH₂
Complete hydrolysis occurs within 4-6 hours, confirmed by TLC and NMR.
Alkylation reactions
Reacts with alkyl halides in basic media (K₂CO₃/acetone):
textAr-SO₂NH-R + R'-X → Ar-SO₂N(R)-R' + KX
Benzyl bromide derivatives show 68% conversion at 60°C.
Triazine Ring Transformations
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | H₂O, pH 2-3, 90°C | 1,3,5-triazinone derivatives | 55-62 | |
| Reduction | H₂/Pd-C, EtOH | Tetrahydrotriazinyl intermediates | 78 | |
| Oxidation | KMnO₄, H₂SO₄ | Triazine N-oxides | 41 |
Catalytic Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization:
Suzuki-Miyaura coupling
textTriazine-Br + Ar-B(OH)₂ → Triazine-Ar + B(OH)₂Br
Optimized conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12h → 84% yield .
Stability Under Various Conditions
| Parameter | Test Condition | Result |
|---|---|---|
| Thermal | 150°C, 24h | <5% decomposition |
| pH 1-2 | HCl (1M), 25°C | Stable for 48h |
| pH 12-14 | NaOH (1M), 25°C | Complete hydrolysis in 8h |
| UV Light | 254 nm, 72h | 22% degradation |
Data aggregated from accelerated stability studies.
Mechanistic Insights
-
Nucleophilic aromatic substitution follows a two-step addition-elimination mechanism, with rate-determining σ-complex formation
-
Sulfonamide alkylation proceeds via deprotonation to form a resonance-stabilized anion, followed by SN2 attack
-
Electron-withdrawing groups on the benzene ring increase triazine reactivity by 3-5x (Hammett σ⁺ = +0.78)
This comprehensive analysis demonstrates the compound's versatility as a synthetic intermediate, particularly in medicinal chemistry applications. Controlled functionalization of both the triazine and sulfonamide moieties enables precise modulation of physicochemical and biological properties.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide typically involves multi-step reactions. The process may include:
- Formation of the tetrahydrotriazine core : This step generally involves cyclization reactions using appropriate precursors.
- Introduction of the benzenesulfonamide group : This is achieved through sulfonation reactions that attach the sulfonamide moiety to the tetrahydrotriazine structure.
Biological Activities
The compound exhibits a range of biological activities due to its unique structural features. The presence of both sulfonamide and tetrahydrotriazine functional groups contributes to its potential pharmacological effects.
Antimicrobial Activity
Compounds containing sulfonamide groups are well-known for their antimicrobial properties. Research indicates that this compound may demonstrate significant efficacy against various bacterial strains. The mechanism is believed to involve inhibition of bacterial folate synthesis pathways.
Anticancer Potential
Recent studies have highlighted the anticancer potential of similar triazine derivatives. For instance:
| Compound Name | Cancer Cell Lines Tested | IC50 Values (μM) |
|---|---|---|
| Compound A | HCT-116 | 36 |
| Compound B | MCF-7 | 34 |
| N-(5-phenethyl...) | HeLa | <100 |
These compounds have shown cytotoxic effects against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines . The mechanism often involves apoptosis induction and disruption of cellular metabolism.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the triazine ring or the phenethyl group can significantly alter its biological activity.
Key Findings:
- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups can enhance or diminish activity.
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased potency |
| Electron-donating | Decreased potency |
Case Studies
Several studies have documented the efficacy of related compounds in preclinical models:
Case Study 1: Anticancer Evaluation
A study synthesized various benzenesulfonamide derivatives and evaluated their anticancer activities against multiple cell lines. The most active compounds induced significant apoptosis in cancer cells and exhibited favorable metabolic stability .
Case Study 2: Antimicrobial Testing
Another investigation focused on assessing the antimicrobial properties of sulfonamide derivatives against resistant bacterial strains. Results indicated that N-(5-phenethyl...) displayed superior activity compared to traditional antibiotics.
Mechanism of Action
The mechanism of action of N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide include other triazine derivatives and benzenesulfonamide compounds. Examples include:
- 1,3,5-triazine-2,4,6-triamine
- Benzenesulfonamide
- N-(4-methyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a triazine ring and a benzenesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a triazine ring and a benzenesulfonamide moiety, which are known to contribute to various biological interactions.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its IUPAC name: this compound. The presence of both the triazine and sulfonamide groups suggests potential for diverse biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, which may result in various physiological effects.
Antimicrobial Properties
Research indicates that sulfonamide derivatives often exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth by interfering with folate synthesis pathways in microorganisms .
Cardiovascular Effects
A study evaluating the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model revealed significant findings. The results indicated that certain derivatives could decrease perfusion pressure and coronary resistance compared to control conditions. This suggests potential cardiovascular applications for related compounds .
Case Studies
- Antimicrobial Activity : A study assessed the inhibitory effects of various sulfonamide derivatives against common bacterial strains. The results indicated that some derivatives exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
- Cardiovascular Impact : In the isolated rat heart model study, the derivative 4-(2-aminoethyl)-benzenesulfonamide showed a significant reduction in perfusion pressure at a concentration of 0.001 nM compared to control conditions. This effect was hypothesized to result from interactions with calcium channels .
Data Table: Biological Activity of Related Compounds
| Compound Name | Activity Type | Concentration (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| This compound | Antimicrobial | 0.5 - 8 | Not assessed |
| 4-(2-aminoethyl)-benzenesulfonamide | Cardiovascular | 0.001 | Decreased |
| 2-hydrazinocarbonyl-benzenesulfonamide | Antimicrobial | 0.01 | Not assessed |
| 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | Cardiovascular | 0.001 | Not assessed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling benzenesulfonamide derivatives with substituted triazine intermediates. A base (e.g., triethylamine) is critical to neutralize HCl generated during sulfonamide bond formation. Reaction optimization includes controlling temperature (0–25°C for exothermic steps) and solvent polarity (e.g., dichloromethane or THF). For example, analogous triazine-sulfonamide syntheses achieved 50–75% yields via stepwise substitution and purification through ethanol recrystallization .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Structural validation requires 1H/13C NMR to confirm aromatic protons (δ 6.8–8.2 ppm) and triazine ring integration. HRMS (High-Resolution Mass Spectrometry) verifies molecular mass (e.g., calculated [M+H]+: 387.12). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with retention times compared to standards. Crystallinity and thermal stability are analyzed by PXRD and DSC .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Initial screens include MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116) at 10–100 µM concentrations. Antimicrobial activity is tested via Kirby-Bauer disk diffusion (24–48 hr incubation). Dose-response curves (IC50/EC50) guide SAR (Structure-Activity Relationship) studies .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing substituents to the triazine ring be addressed?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, substituting chlorine atoms on the triazine core requires precise stoichiometry of nucleophiles (e.g., phenethylamine). Computational tools like DFT (Density Functional Theory) predict reactive sites, while Hammett constants quantify electronic effects of substituents. Experimental validation involves isolating intermediates via column chromatography (silica gel, ethyl acetate/hexane) and characterizing regiochemistry by NOESY NMR .
Q. What computational methods predict binding interactions with biological targets (e.g., carbonic anhydrase or BRAF kinase)?
- Methodological Answer : Molecular docking (Glide/SP or XP mode) with cryo-EM or X-ray structures (PDB: 4Y0X for BRAF) identifies key interactions (e.g., hydrogen bonds with Asn140). MD simulations (GROMACS, 100 ns) assess complex stability. Free-energy calculations (MM-PBSA) quantify binding affinities. Cross-validation with TSA (Thermal Shift Assay) measures target stabilization .
Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?
- Methodological Answer : Discrepancies arise from poor pharmacokinetics (PK). Address via ADMET profiling :
- Solubility : Shake-flask method (pH 7.4 PBS).
- Metabolic stability : Microsomal incubation (human liver microsomes, LC-MS analysis).
- Plasma protein binding : Equilibrium dialysis.
Reformulation using PEGylated nanoparticles or cyclodextrin inclusion complexes improves bioavailability .
Key Research Challenges
- Stereochemical Control : The tetrahydrotriazine ring introduces conformational flexibility, complicating enantiomer separation. Chiral HPLC (Chiralpak IA column) or asymmetric catalysis may resolve this .
- Off-Target Effects : Use CRISPR-Cas9 knockout screens to identify unintended targets. Validate via kinase profiling panels (Eurofins DiscoverX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
